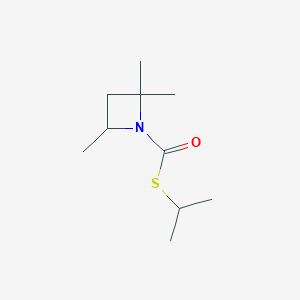
S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a carbothioate group, which is a sulfur-containing ester. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with a thiol, such as ethanethiol, to form the carbothioate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various azetidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.
Medicine: In medicinal chemistry, this compound is being studied for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbothioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways involved are still under investigation, but the compound’s unique structure suggests a multifaceted mechanism of action.
Comparison with Similar Compounds
2,2,4-Trimethylazetidine: A structurally similar compound without the carbothioate group.
Isopropyl carbothioate: A compound with a similar carbothioate group but lacking the azetidine ring.
Azetidine-1-carbothioate: A compound with a similar azetidine ring and carbothioate group but different substituents.
Uniqueness: S-Propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate is unique due to the combination of the azetidine ring and the carbothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54395-87-8 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
S-propan-2-yl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C10H19NOS/c1-7(2)13-9(12)11-8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
SGASKVXFEDZLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)SC(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















